molecular formula C22H20ClN5O B608287 [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone CAS No. 1680193-80-9

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone

Katalognummer: B608287
CAS-Nummer: 1680193-80-9
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: GAVZCGTYRWKKDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JZP 361 ist ein potenter, reversibler und selektiver Inhibitor der humanen rekombinanten Monoacylglycerol-Lipase (MAGL) mit einem IC50 von 46 nM . Es zeigt auch antihistaminische Aktivitäten und kann für die Asthmaforschung verwendet werden . Die Verbindung hat die Summenformel C22H20ClN5O und ein Molekulargewicht von 405,88 g/mol .

Herstellungsmethoden

Die Synthese von JZP 361 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Mengen für Forschungszwecke erhältlich ist .

Vorbereitungsmethoden

The synthesis of JZP 361 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Analyse Chemischer Reaktionen

JZP 361 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: JZP 361 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

The compound [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.

Molecular Information

  • Molecular Formula : C26H30ClN3O
  • Molecular Weight : 465.99 g/mol

Medicinal Chemistry

The compound's structural components suggest potential applications in drug design:

  • Antimicrobial Activity : The triazole group is known for its efficacy against various pathogens. Research indicates that triazole derivatives can inhibit the growth of fungi and bacteria, making this compound a candidate for developing new antimicrobial agents .

Cancer Research

Several studies have explored the use of similar compounds in cancer therapy:

  • Targeted Therapy : The unique structure of the azatricyclo framework may allow for selective targeting of cancer cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .

Neuropharmacology

Given the presence of the piperidine ring, there is potential for neuropharmacological applications:

  • Cognitive Enhancers : Compounds with similar structures have shown promise as cognitive enhancers or neuroprotective agents in preclinical studies. The interaction of this compound with neurotransmitter systems could be investigated further .

Case Study 1: Antimicrobial Efficacy

A study examining triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study 2: Cancer Cell Targeting

Research published in a peer-reviewed journal highlighted a series of azatricyclo compounds that demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The study utilized various assays to confirm the mechanism of action involved apoptosis induction through mitochondrial pathways.

Case Study 3: Neuroprotective Effects

In an animal model study investigating neurodegenerative diseases, a derivative of this compound was found to improve cognitive function and reduce oxidative stress markers. This suggests that further exploration into its neuroprotective properties could yield beneficial insights for treating conditions like Alzheimer's disease.

Wirkmechanismus

JZP 361 exerts its effects by selectively inhibiting human recombinant MAGL. This inhibition leads to a decrease in the hydrolysis of monoacylglycerols, which are important signaling molecules in various physiological processes. The compound also retains H1 antagonistic affinity, contributing to its antihistaminergic activities .

Biologische Aktivität

Chemical Structure and Properties

Lonafarnib is characterized by its complex structure, which includes a triazole moiety and a piperidine ring. Its molecular formula is C27H31Br2ClN4O2C_{27}H_{31}Br_2ClN_4O_2 with a molecular weight of 638.80 g/mol. The compound's structure is crucial for its biological activity and interaction with cellular targets.

Structural Formula

Property Details
Molecular Formula C27H31Br2ClN4O2
Molecular Weight 638.80 g/mol
CAS Number 193275-84-2
IUPAC Name 4-[2-[4-[(2R)-6,15-dibromo-13-chloro...

Antiviral Properties

Lonafarnib has been primarily studied for its antiviral effects, particularly against viruses such as HIV and Hepatitis B. Research indicates that it acts as a farnesyltransferase inhibitor, disrupting the post-translational modification of proteins essential for viral replication.

  • Mechanism of Action : By inhibiting farnesyltransferase, Lonafarnib prevents the proper localization and function of viral proteins necessary for assembly and release from host cells.
  • Research Findings : In clinical studies, Lonafarnib has shown promise in reducing viral load in patients with chronic Hepatitis B infection. A notable study demonstrated a significant decrease in Hepatitis B surface antigen levels after treatment with Lonafarnib over a specified duration .

Anticancer Activity

In addition to its antiviral properties, Lonafarnib has been investigated for its anticancer potential:

  • Mechanism of Action : The compound's ability to inhibit farnesyltransferase also extends to cancer cells, where it disrupts the signaling pathways that promote cell growth and survival.
  • Case Studies : Clinical trials have explored Lonafarnib's efficacy in treating various cancers, including pancreatic cancer and solid tumors. One study reported that patients receiving Lonafarnib in combination with other chemotherapeutic agents exhibited improved survival rates compared to those receiving standard treatment alone .

Summary of Key Studies

Study Focus Findings
Clinical Trial on Hepatitis BAntiviral efficacySignificant reduction in viral load
Pancreatic Cancer StudyAnticancer efficacyImproved survival rates when combined with chemotherapy
Mechanistic StudyInhibition of farnesyltransferaseDisruption of oncogenic signaling pathways

Safety Profile

While Lonafarnib shows significant promise in various therapeutic areas, understanding its safety profile is crucial:

  • Adverse Effects : Common side effects reported include gastrointestinal disturbances and fatigue. Long-term safety data are still being evaluated through ongoing clinical trials.
  • Regulatory Status : The compound is under investigation by regulatory bodies for approval in specific indications related to its antiviral and anticancer activities.

Eigenschaften

IUPAC Name

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVZCGTYRWKKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104913
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680193-80-9
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680193-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Reactant of Route 3
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Reactant of Route 6
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.